molecular formula C11H16F3N3O2 B1524872 2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate CAS No. 1311314-91-6

2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B1524872
CAS No.: 1311314-91-6
M. Wt: 279.26 g/mol
InChI Key: LIPXWZWRSDMYRG-UHFFFAOYSA-N
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Description

This compound (CAS: 1311314-91-6) features a pyrazole core substituted with a tert-butyl group at the 1-position and a methyl group at the 3-position. The carbamate moiety is linked via the 5-position of the pyrazole, with a 2,2,2-trifluoroethyl group as the ester component.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-tert-butyl-5-methylpyrazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3O2/c1-7-5-8(17(16-7)10(2,3)4)15-9(18)19-6-11(12,13)14/h5H,6H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPXWZWRSDMYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate typically involves the reaction of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations on the Pyrazole Core
  • tert-Butyl N-(1-Methyl-3-nitro-1H-pyrazol-5-yl)carbamate () :

    • Pyrazole substituents: 1-methyl, 3-nitro.
    • Carbamate group: tert-butyl.
    • Molecular weight: 242.235 g/mol.
    • Key differences : The nitro group at the 3-position increases polarity and may reduce lipophilicity compared to the methyl group in the target compound. The tert-butyl carbamate is shared, but the absence of a trifluoroethyl group diminishes electron-withdrawing effects .
  • tert-Butyl (5-(3-(Dimethylamino)acryloyl)-4-(2,2,2-trifluoroethyl)thiazol-2-yl)-(methyl)carbamate (): Core structure: Thiazole instead of pyrazole. Substituents: Trifluoroethyl at the 4-position, acryloyl at the 5-position.
2.2. Carbamate Group Variations
  • 1,1-Dimethylethyl N-[[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl]carbamate (): Pyrazole substituents: 1-methyl, 5-trifluoromethyl. Carbamate group: tert-butyl linked via a methylene bridge. Key differences: The trifluoromethyl group on the pyrazole enhances electron-withdrawing effects compared to the target compound’s methyl group.
  • Isopropylmethylpyrazol Dimethylcarbamate () :

    • Pyrazole substituents: 1-isopropyl, 3-methyl.
    • Carbamate group: Dimethyl.
    • Key differences : The isopropyl group is less sterically bulky than tert-butyl, and the dimethyl carbamate lacks the trifluoroethyl group’s electronegativity, resulting in lower hydrolytic stability .
3.1. Physical Properties
  • However, analogs like the compound in (163–166°C) suggest that bulky substituents (e.g., tert-butyl) and hydrogen-bonding capacity (via the carbamate) may elevate melting points compared to less-substituted derivatives .
3.2. Stability and Reactivity
  • Hydrolytic Stability :
    • The tert-butyl group in the target compound provides steric protection to the carbamate, reducing hydrolysis rates. In contrast, compounds with smaller carbamate groups (e.g., dimethyl in ) are more prone to degradation .
  • Electron Effects :
    • The trifluoroethyl group’s electron-withdrawing nature may accelerate nucleophilic attack at the carbamate carbonyl compared to tert-butyl carbamates .

Functional Implications

  • Biological Activity :
    • While specific data for the target compound are unavailable, structurally similar pyrazole carbamates (e.g., and ) show activity in medicinal chemistry, particularly as kinase inhibitors or protease modulators. The trifluoroethyl group may enhance target affinity due to fluorine’s electronegativity .
  • Crystallography and Hydrogen Bonding :
    • The carbamate moiety can participate in hydrogen bonding (N–H···O=C), as discussed in . The tert-butyl group may disrupt crystal packing, reducing crystallinity compared to analogs with planar substituents .

Biological Activity

2,2,2-Trifluoroethyl N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)carbamate is a novel compound that has garnered attention in the fields of pharmaceuticals and agrochemicals. This compound is a derivative of pyrazole, which is known for its diverse biological activities. The trifluoroethyl group enhances its chemical properties, making it a subject of interest for various research applications.

  • Molecular Formula : C13H12F3N3O2
  • Molecular Weight : 299.25 g/mol
  • CAS Number : 1221722-11-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the trifluoroethyl group increases its lipophilicity, enhancing membrane permeability and bioavailability. The carbamate moiety can facilitate interactions with biological macromolecules, potentially leading to enzyme inhibition or receptor modulation.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor progression. For instance, studies have demonstrated that pyrazole derivatives can inhibit BRAF(V600E) and EGFR pathways, which are critical in many cancers .
  • Anti-inflammatory Effects : Some pyrazole derivatives exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .
  • Antimicrobial Properties : Research has indicated that certain pyrazole derivatives possess antimicrobial activity against bacterial strains by disrupting cell membrane integrity and inhibiting essential enzymatic functions .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and evaluated for their inhibitory effects on cancer cell lines. Notably, compounds with a trifluoroethyl substituent showed enhanced potency compared to their non-fluorinated counterparts .
  • Anti-inflammatory Mechanisms : Another study investigated the anti-inflammatory effects of pyrazole derivatives in a murine model of inflammation. The results indicated that these compounds significantly reduced inflammation markers and improved symptoms associated with inflammatory diseases .

Data Tables

Biological ActivityMechanismReferences
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryInhibition of TNF-α, NO production
AntimicrobialDisruption of cell membrane integrity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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